![molecular formula C12H19N5 B1471652 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1513527-66-6](/img/structure/B1471652.png)
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine
Overview
Description
Chemical Reactions Analysis
The main metabolites of flumatinib, a related compound, in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Action Environment
Similar compounds have been studied for their environmental influences .
Advantages and Limitations for Lab Experiments
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. Additionally, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on the body. However, this compound is not a highly specific compound, meaning that it can interact with multiple receptors, making it difficult to study the specific effects of a given drug.
Future Directions
There are a number of potential future directions for 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine research. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various receptors in the body. Additionally, further research could be done to investigate the effects of this compound on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, research could be done to investigate the potential applications of this compound in the treatment of various diseases and disorders.
Scientific Research Applications
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine is an important organic compound used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system, and in the study of the effects of drugs on the endocrine system.
properties
IUPAC Name |
2-cyclopropyl-N-methyl-6-piperazin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-13-10-8-11(17-6-4-14-5-7-17)16-12(15-10)9-2-3-9/h8-9,14H,2-7H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNSLGCASOWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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